molecular formula C4H7FO2 B14757669 5-Fluoro-1,3-dioxane CAS No. 675-22-9

5-Fluoro-1,3-dioxane

Cat. No.: B14757669
CAS No.: 675-22-9
M. Wt: 106.10 g/mol
InChI Key: UCJJREQLKFHWTB-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dioxane is an organic compound with the molecular formula C4H7FO2. It is a fluorinated derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-dioxane can be achieved through several methods. One common approach involves the direct fluorination of 1,3-dioxane derivatives using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI). This method typically requires a base and is conducted at low temperatures to ensure selectivity and yield .

Another method involves the fluorination of 3-substituted 5-(1,3-dioxane) acetals, which can be achieved using similar electrophilic fluorinating agents. This method has been successfully applied to the synthesis of bioactive fluorinated isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The scalability of the synthesis methods and the availability of starting materials are crucial factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

5-Fluoro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,3-dioxane is unique due to its specific substitution pattern and the resulting chemical properties. The presence of a single fluorine atom at the 5-position provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

CAS No.

675-22-9

Molecular Formula

C4H7FO2

Molecular Weight

106.10 g/mol

IUPAC Name

5-fluoro-1,3-dioxane

InChI

InChI=1S/C4H7FO2/c5-4-1-6-3-7-2-4/h4H,1-3H2

InChI Key

UCJJREQLKFHWTB-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)F

Origin of Product

United States

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